molecular formula C7H6BrN3 B6176719 2-azido-4-bromo-1-methylbenzene CAS No. 1157773-66-4

2-azido-4-bromo-1-methylbenzene

Cat. No.: B6176719
CAS No.: 1157773-66-4
M. Wt: 212.05 g/mol
InChI Key: JISMHGZWROBDKC-UHFFFAOYSA-N
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Description

2-Azido-4-bromo-1-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are replaced by azido (N3), bromo (Br), and methyl (CH3) groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-bromo-1-methylbenzene typically involves the following steps:

  • Bromination: : The starting material, 1-methylbenzene (toluene), undergoes bromination to introduce a bromine atom at the para position relative to the methyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Azidation: : The brominated product, 4-bromo-1-methylbenzene, is then subjected to azidation. This step involves the substitution of the bromine atom with an azido group. Sodium azide (NaN3) is commonly used as the azide source, and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-bromo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-amino-4-bromo-1-methylbenzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Scientific Research Applications

2-Azido-4-bromo-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocycles and other functionalized aromatic compounds.

    Materials Science: The compound can be used in the development of novel materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules and pharmacophores.

    Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules for applications in biotechnology and diagnostics.

Mechanism of Action

The mechanism of action of 2-azido-4-bromo-1-methylbenzene in chemical reactions primarily involves the reactivity of the azido group. The azido group is a good leaving group, making it susceptible to nucleophilic attack. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-bromo-4-methylbenzene: Similar structure but with different substitution pattern.

    4-Azido-2-bromo-1-methylbenzene: Another isomer with the azido and bromo groups in different positions.

    2-Azido-4-chloro-1-methylbenzene: Similar compound with chlorine instead of bromine.

Uniqueness

2-Azido-4-bromo-1-methylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of azido and bromo groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

1157773-66-4

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-azido-4-bromo-1-methylbenzene

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3

InChI Key

JISMHGZWROBDKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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